molecular formula C11H13ClN2OS B1483348 5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092255-99-5

5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483348
CAS No.: 2092255-99-5
M. Wt: 256.75 g/mol
InChI Key: QUCLSBJRZFHMIO-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H13ClN2OS and its molecular weight is 256.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Activity

  • A study by Mathew, Suresh, and Anbazhagan (2014) synthesized a series of compounds including those with a thiophene-based pyrazoline structure and evaluated their antidepressant activities. It was found that specific compounds in this series showed significant antidepressant effects, with one derivative reducing immobility time significantly in behavioral tests, suggesting potential antidepressant medication properties (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer Properties

  • Research by Yushyn, Holota, and Lesyk (2022) discusses the pharmacophore hybridization approach in designing drug-like small molecules with anticancer properties. They proposed a cost-effective synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule, demonstrating its in vitro anticancer activity (Yushyn, Holota, & Lesyk, 2022).

Crystal Structure Analysis

  • Kumara et al. (2017) synthesized and analyzed the crystal structure of a compound similar to the one , revealing a three-dimensional network in its crystal structure. This study contributes to the understanding of molecular interactions and crystal packing of such compounds (Kumara et al., 2017).

Antimicrobial Activity

  • Patel et al. (2013) focused on the synthesis of pyrazolines based thiazolidin-4-one derivatives, which showed significant antimicrobial activity. This suggests the potential of these compounds in antimicrobial applications (Patel et al., 2013).

Spectroscopic and Quantum Chemical Analysis

  • Viji et al. (2020) conducted a study involving spectroscopic and quantum chemical analysis of a compound with a structure similar to the query compound. Their analysis included antimicrobial activity studies, providing insights into the potential biological functions of these compounds (Viji et al., 2020).

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methoxyethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c1-15-5-4-14-9(8-12)7-10(13-14)11-3-2-6-16-11/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCLSBJRZFHMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.